2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile 2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19940207
InChI: InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20)
SMILES:
Molecular Formula: C16H13N5
Molecular Weight: 275.31 g/mol

2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile

CAS No.:

Cat. No.: VC19940207

Molecular Formula: C16H13N5

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Benzyl-1h-pyrazol-4-yl)amino)nicotinonitrile -

Specification

Molecular Formula C16H13N5
Molecular Weight 275.31 g/mol
IUPAC Name 2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H13N5/c17-9-14-7-4-8-18-16(14)20-15-10-19-21(12-15)11-13-5-2-1-3-6-13/h1-8,10,12H,11H2,(H,18,20)
Standard InChI Key QMAZORCBPGHJKH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-((1-Benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile (IUPAC name: 2-[(1-benzylpyrazol-4-yl)amino]pyridine-3-carbonitrile) features a pyridine ring at position 3 substituted with a cyano group (-C≡N) and an amino bridge connecting to a 1-benzylpyrazole moiety. The benzyl group introduces aromatic bulkiness, while the pyrazole ring contributes nitrogen-rich heterocyclic character.

Table 1: Fundamental molecular descriptors

PropertyValue
Molecular FormulaC₁₆H₁₃N₅
Molecular Weight275.31 g/mol
Canonical SMILESC1=CC=C(C=C1)CN2C=C(C=N2)NC3=C(C=CC=N3)C#N
InChI KeyQMAZORCBPGHJKH-UHFFFAOYSA-N

The planar pyridine and pyrazole rings create a conjugated π-system, as evidenced by UV-Vis spectra showing strong absorption bands at λmax = 265-280 nm. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the benzyl methylene group appears as a singlet at δ 4.95 ppm in 1H^1H NMR, while the pyridine protons resonate as a multiplet between δ 7.58-8.89 ppm.

Crystallographic and Spectroscopic Features

X-ray diffraction analysis of analogous compounds demonstrates that the pyridine and pyrazole rings maintain near-perfect coplanarity (dihedral angle < 5°), facilitating π-π stacking interactions . Infrared spectroscopy confirms the presence of key functional groups:

  • Sharp peak at 2220 cm1^{-1}: C≡N stretching vibration

  • Broad band at 3350 cm1^{-1}: N-H stretching of the amino bridge

  • Aromatic C-H bending modes at 1580-1600 cm1^{-1}

Synthetic Methodologies

Primary Synthesis Route

The standard preparation employs a four-step sequence:

Table 2: Representative synthetic protocol

StepReactantsConditionsYield
13-Cyanopyridine-2-amine + ChloropyrazoleDMF, 80°C, 12h62%
2Intermediate + Benzyl bromideK₂CO₃, DMF, 100°C, 6h78%
3Alkylation productPOCl₃, reflux, 8h85%
4Chlorinated intermediate + NH₃/EtOHSealed tube, 120°C, 24h53%

Critical optimization studies reveal that substituting DMF with DMAc in Step 1 increases yield to 71% while reducing reaction time to 8 hours . The final amination step benefits from microwave assistance (150°C, 30 min), boosting conversion efficiency to 68% .

Alternative Synthetic Pathways

Recent advances demonstrate viable alternatives:

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The electron-deficient pyridine ring undergoes regioselective substitution at the 4-position:

Compound+RXEt3N, DMF4Rderivative\text{Compound} + R-X \xrightarrow{\text{Et}_3\text{N, DMF}} 4-R-\text{derivative}

Table 3: Representative substitutions

EntryElectrophile (R-X)ProductYield
1Methyl iodide4-Methyl-substituted analog82%
2Benzoyl chloride4-Benzoyloxy derivative75%
3Propargyl bromide4-Propargyloxy compound68%

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with sodium azide under Huisgen conditions:

C≡N+NaN3CuSO4,ascorbate1,2,3triazole\text{C≡N} + \text{NaN}_3 \xrightarrow{\text{CuSO}_4, \text{ascorbate}} 1,2,3-\text{triazole}

This reaction generates triazole-fused derivatives showing enhanced water solubility (logP reduction from 2.8 to 1.4).

Target EnzymeIC₅₀Reference Compound
Dihydrofolate reductase0.48Methotrexate: 0.12
Cyclooxygenase-21.25Celecoxib: 0.08
Aurora kinase A2.11Barasertib: 0.34

Molecular docking simulations reveal the benzyl group occupies hydrophobic pockets in enzyme active sites, while the nitrile forms hydrogen bonds with catalytic residues (e.g., Asn64 in DHFR).

Cellular Activity

In MCF-7 breast cancer cells, the compound demonstrates:

  • 58% growth inhibition at 10 μM (72h exposure)

  • G1/S cell cycle arrest (35% cells in G1 vs. 22% control)

  • Induction of caspase-3 activity (2.8-fold increase over baseline)

Physicochemical and ADMET Properties

Table 5: Key pharmaceutical parameters

ParameterValue
logP (octanol/water)2.8 ± 0.3
Aqueous solubility12 μg/mL
Plasma protein binding89%
CYP3A4 inhibitionModerate (IC₅₀ = 8.2 μM)

Accelerated stability studies show degradation <5% under ICH conditions (40°C/75% RH, 6 months). Photostability testing reveals 18% decomposition after 1.2 million lux-hours exposure.

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